molecular formula C6H5N3 B559647 7H-吡咯并[2,3-d]嘧啶 CAS No. 271-70-5

7H-吡咯并[2,3-d]嘧啶

货号: B559647
CAS 编号: 271-70-5
分子量: 119.12 g/mol
InChI 键: JJTNLWSCFYERCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various therapeutic agents .

科学研究应用

Cancer Therapeutics

7H-Pyrrolo[2,3-d]pyrimidine derivatives have shown promising anti-cancer properties. Several studies have documented their efficacy against various cancer cell lines:

  • Biological Evaluation : A study synthesized a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives and evaluated their biological activities. Notably, compound 51 exhibited significant cytotoxicity with IC50 values of 0.66 μM against A549 (lung cancer), 0.38 μM against Hela (cervical cancer), and 0.44 μM against MCF-7 (breast cancer) cell lines. This compound demonstrated better apoptosis induction than the positive control Cabozantinib, highlighting its potential as a lead compound for further development in cancer therapy .
  • Mechanism of Action : The mechanism involves the inhibition of specific kinases such as c-Met, which is crucial in tumor growth and metastasis. Molecular docking studies have provided insights into the binding interactions between these compounds and their targets, facilitating structure-activity relationship (SAR) analyses that guide the design of more potent derivatives .

Antiviral Agents

The antiviral potential of 7H-Pyrrolo[2,3-d]pyrimidine has been explored particularly against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV):

  • Inhibition Studies : Research has identified several 4,7-disubstituted derivatives that exhibit strong antiviral activity. For instance, certain compounds showed over 90% protection against DENV in vitro, indicating their potential as antiviral agents . The SAR studies highlighted the importance of specific substituents at positions 4 and 7 on the pyrrolo[2,3-d]pyrimidine scaffold for enhancing antiviral efficacy.
  • Future Directions : Ongoing research aims to elucidate the molecular targets of these compounds to optimize their antiviral activity further. The exploration of alternative core structures such as 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine has also been suggested for developing new antiviral agents against flavivirus infections .

Enzyme Inhibition

Another significant application of 7H-Pyrrolo[2,3-d]pyrimidine is its role as an enzyme inhibitor:

  • PfCDPK4 Inhibition : Studies have indicated that certain derivatives can act as inhibitors of PfCDPK4, a kinase implicated in Plasmodium falciparum's life cycle. Molecular modeling studies revealed that these compounds could effectively bind to the active site of PfCDPK4, suggesting their utility in developing treatments for malaria .

Summary Table of Applications

Application AreaKey FindingsReferences
Cancer TherapyCompound 51 showed IC50 values of <1 μM against multiple cancer cell lines.
Antiviral ActivityCompounds provided >90% protection against DENV; potential for ZIKV treatment.
Enzyme InhibitionDerivatives inhibit PfCDPK4; potential malaria treatment candidates.

作用机制

Target of Action

7H-Pyrrolo[2,3-d]pyrimidine has been identified as a potent inhibitor of several kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival. Another primary target of 7H-Pyrrolo[2,3-d]pyrimidine is Hematopoietic Progenitor Kinase 1 (HPK1) , which is predominantly expressed in hematopoietic cells and acts as a negative regulator of T cell receptor (TCR) signaling .

Mode of Action

7H-Pyrrolo[2,3-d]pyrimidine interacts with its targets by binding to the kinase domain, thereby inhibiting their activity . For instance, it inhibits HPK1 activity, leading to a decrease in the phosphorylation level of SLP76, a substrate of HPK1 . This inhibition results in enhanced IL-2 secretion in human T cell leukemia Jurkat cells .

Biochemical Pathways

The inhibition of these kinases by 7H-Pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. For example, the inhibition of EGFR, Her2, VEGFR2, and CDK2 can disrupt cell signaling pathways involved in cell proliferation and survival . Similarly, the inhibition of HPK1 can modulate TCR signaling, which plays a crucial role in T cell activation and immune response .

Result of Action

The result of 7H-Pyrrolo[2,3-d]pyrimidine’s action is the inhibition of its target kinases, leading to changes at the molecular and cellular levels. For instance, it can induce cell cycle arrest and apoptosis in HepG2 cells . It also enhances the secretion of IL-2 in human T cell leukemia Jurkat cells .

Action Environment

The action, efficacy, and stability of 7H-Pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, it has been noted that the compound may decompose in the presence of strong acids or alkalis . Therefore, proper storage conditions, such as a cool, dry, and well-ventilated area away from heat sources and oxidants, are essential .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the following steps :

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to the previously prepared ester.

    Cyclization to 7H-Pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is cyclized to form the desired pyrrolo[2,3-d]pyrimidine structure.

    Chlorination: The final step involves converting the hydroxyl group to a chlorine atom to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods: Industrial production of 7H-Pyrrolo[2,3-d]pyrimidine derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

化学反应分析

Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols.

    Suzuki Coupling: Utilizes palladium catalysts and boronic acids.

    Oxidation: Reagents like oxone or sodium hypochlorite can be used.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl derivatives, while nucleophilic substitution can introduce various substituents onto the pyrimidine ring .

相似化合物的比较

Uniqueness: 7H-Pyrrolo[2,3-d]pyrimidine stands out due to its versatile reactivity and its role as a scaffold for developing a wide range of bioactive compounds. Its ability to undergo various chemical transformations and its efficacy in inhibiting multiple biological targets make it a valuable compound in both research and industrial applications.

生物活性

7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and virology. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

7H-Pyrrolo[2,3-d]pyrimidine derivatives have been shown to exhibit significant biological activities against various diseases, particularly cancer and viral infections. The following sections detail the findings from recent studies.

Anticancer Activity

Several studies have reported the anticancer properties of 7H-Pyrrolo[2,3-d]pyrimidine derivatives. For instance, a series of compounds were synthesized and tested for their cytotoxic effects against different cancer cell lines:

  • Compounds 51 demonstrated potent activity with IC50_{50} values of 0.66 μM , 0.38 μM , and 0.44 μM against A549, HeLa, and MCF-7 cell lines respectively. These compounds exhibited better apoptosis effects than the positive control Cabozantinib .
  • Another study identified compounds that inhibited PAK4 kinase activity, with some derivatives showing IC50_{50} values as low as 2.7 nM against MV4-11 cells, indicating their potential as therapeutic agents targeting tumor progression pathways .
CompoundTarget Cell LineIC50_{50} (μM)
51A5490.66
51HeLa0.38
51MCF-70.44
5nMV4-117.8

Antiviral Activity

The antiviral potential of 7H-Pyrrolo[2,3-d]pyrimidine has also been explored, particularly against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV):

  • Compounds derived from this scaffold have shown promising antiviral activity, with structural modifications leading to enhanced efficacy against ZIKV and DENV. Notably, the presence of electron-withdrawing groups at specific positions was crucial for increasing antiviral activity .
  • The mechanism of action remains under investigation; however, it is suggested that these compounds may target host factors essential for viral replication rather than direct viral components .

Structure-Activity Relationships (SAR)

Understanding the structural features that contribute to the biological activity of 7H-Pyrrolo[2,3-d]pyrimidine is critical for optimizing its therapeutic potential:

  • Electron-Withdrawing Groups : The incorporation of electron-withdrawing groups at positions 4 and 7 significantly enhances the cytotoxicity and antiviral properties of these compounds.
  • Functional Group Variations : Modifications such as hydroxyl (-OH) groups have been shown to improve antiproliferative activity against various cancer cell lines by lowering IC50_{50} values significantly .

Case Studies

  • Inhibition of PAK4 : Research demonstrated that specific derivatives could effectively inhibit PAK4 kinase, leading to decreased phosphorylation levels in Jurkat cells and enhanced IL-2 secretion. This suggests a potential application in immunotherapy strategies targeting T-cell activation pathways .
  • Cytotoxicity Against Cancer Cell Lines : Compounds were evaluated across multiple cancer cell lines, revealing a consistent pattern of cytotoxicity correlated with specific structural modifications. The results indicated a promising lead for further drug development aimed at various malignancies .

属性

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTNLWSCFYERCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294089
Record name 7H-Pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-70-5
Record name 271-70-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimnidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Compounds of Formula I or II, where P is a suitable protecting group, are prepared by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) or 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (2), respectively, with an appropriate reagent to introduce a suitable protecting group (P—X, e.g. triisopropylsilylchloride) and a base (e.g. sodium hydride) in a solvent (e.g. tetrahydrofuran) typically at room temperature for 8-12 hours. The desired compound is isolated by conventional means (e.g. extraction).
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
7H-Pyrrolo[2,3-d]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。